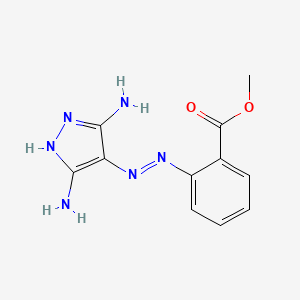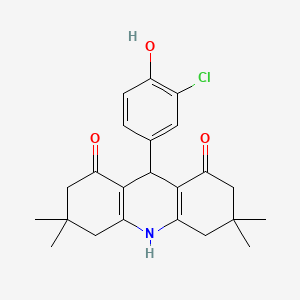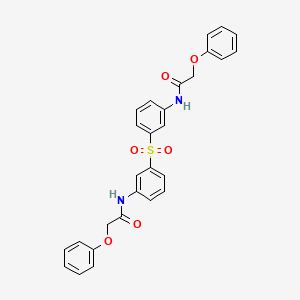
2-(3,5-Diamino-1H-pyrazol-4-ylazo)-benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE is a complex organic compound featuring a pyrazole ring substituted with amino groups and a diazenyl linkage to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE typically involves the diazotization of 3,5-diamino-1H-pyrazole followed by coupling with methyl 2-aminobenzoate. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the compound.
化学反応の分析
Types of Reactions
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The diazenyl linkage can be reduced to form hydrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Amides or other ester derivatives.
科学的研究の応用
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl linkage and amino groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3,5-Diamino-1H-pyrazole: A precursor in the synthesis of METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE.
Methyl 2-aminobenzoate: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE is unique due to its combination of a diazenyl linkage and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H12N6O2 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC名 |
methyl 2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C11H12N6O2/c1-19-11(18)6-4-2-3-5-7(6)14-15-8-9(12)16-17-10(8)13/h2-5H,1H3,(H5,12,13,16,17) |
InChIキー |
DOAWSVWPYCYVDI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1N=NC2=C(NN=C2N)N |
溶解性 |
>39 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B15031652.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15031660.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B15031661.png)
![4-[3-(4-chlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15031662.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031675.png)
![4-[(2-{(Z)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B15031677.png)


![N-(3-chlorophenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B15031742.png)

![6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031748.png)
![1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B15031749.png)
![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B15031763.png)
![ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B15031766.png)
